Isopentyl 4-hydroxybenzoate
Description
Systematic Nomenclature and Molecular Formula
Isopentyl 4-hydroxybenzoate, systematically named 3-methylbutyl 4-hydroxybenzoate , is a paraben ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its structure consists of a 4-hydroxybenzoic acid moiety esterified with an isopentyl (3-methylbutyl) alcohol group. Key identifiers include:
- CAS Registry Number : 6521-30-8
- SMILES Notation : CC(C)CCOC(=O)C1=CC=C(C=C1)O
- InChIKey : KSHVDKDQYBNSAN-UHFFFAOYSA-N
Synonyms include isoamyl p-hydroxybenzoate, 4-hydroxybenzoic acid isoamyl ester, and isopentyl paraben.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 3-methylbutyl 4-hydroxybenzoate |
| CAS Number | 6521-30-8 |
Crystallographic Structure Analysis
While single-crystal X-ray diffraction data for this compound remain unreported, structural insights can be inferred from related parabens. For example, methyl 4-hydroxybenzoate crystallizes in the monoclinic space group Cc with three independent molecules in the asymmetric unit, stabilized by O–H···O hydrogen bonds forming infinite chains. This compound likely adopts a similar hydrogen-bonding motif, with the hydroxyl group (–OH) and ester carbonyl (–COO–) participating in intermolecular interactions.
Key Structural Features :
- Hydrogen Bonding : The phenolic –OH donates a proton to the ester carbonyl oxygen of adjacent molecules, creating a C₁¹(8) chain motif.
- Packing Arrangements : The isopentyl chain introduces steric bulk, potentially leading to less dense packing compared to shorter-chain parabens like methyl or ethyl derivatives.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Electron Ionization (EI) :
– Base peak at m/z 121 (C₇H₅O₂⁺, deprotonated 4-hydroxybenzoate ion).
– Fragment at m/z 138 (C₈H₁₀O₂⁺, loss of isopentyl group).
Table 2: Characteristic Spectral Peaks
| Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| ¹H NMR | δ 6.8–7.9 ppm | Aromatic protons |
| IR | 1680–1720 cm⁻¹ | Ester carbonyl stretch |
| MS | m/z 121, 138 | Fragmentation of ester core |
Comparative Structural Analysis with Related Paraben Esters
This compound shares a common phenolic core with other parabens but differs in ester chain length and branching:
Table 3: Structural Comparison of Parabens
| Paraben | Molecular Formula | Ester Chain | Melting Point (°C) | logP |
|---|---|---|---|---|
| Methyl | C₈H₈O₃ | –CH₃ | 125–128 | 1.96 |
| Ethyl | C₉H₁₀O₃ | –CH₂CH₃ | 116–118 | 2.47 |
| Isopentyl | C₁₂H₁₆O₃ | –CH₂CH(CH₂CH₃) | 60–64 | 3.12 |
Key Differences :
- Hydrophobicity : The branched isopentyl chain increases lipophilicity (logP = 3.12) compared to linear-chain parabens.
- Crystallinity : Shorter-chain parabens (e.g., methyl) exhibit higher melting points due to efficient packing, whereas isopentyl’s branched chain disrupts crystallinity.
- Hydrogen-Bonding Networks : All parabens form O–H···O chains, but bulkier esters like isopentyl may exhibit weaker intermolecular interactions.
This structural variability influences applications, with this compound’s enhanced lipid solubility favoring use in hydrophobic matrices.
Properties
IUPAC Name |
3-methylbutyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVDKDQYBNSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064397 | |
| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-30-8 | |
| Record name | Isoamyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6521-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoamyl 4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.737 | |
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| Record name | ISOAMYL 4-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y9H45T4SN | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentyl 4-hydroxybenzoate is typically synthesized through esterification. The reaction involves 4-hydroxybenzoic acid and isopentyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The mixture is heated and stirred continuously to achieve high yields. After the reaction, the product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Types of Reactions:
Esterification: The primary reaction for the synthesis of this compound.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield 4-hydroxybenzoic acid and isopentyl alcohol.
Oxidation and Reduction: The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Esterification: 4-hydroxybenzoic acid, isopentyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, heat.
Major Products Formed:
Hydrolysis: 4-hydroxybenzoic acid and isopentyl alcohol.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of isopentyl 4-hydroxybenzoate is its antimicrobial activity against bacteria, fungi, and yeasts. This property makes it a valuable candidate for use as a preservative in cosmetics and personal care products. Its effectiveness in inhibiting microbial growth contributes to the stability and safety of formulations that require preservation from contamination.
Cosmetic Applications
In cosmetics, this compound serves multiple purposes:
- Preservative : It helps prevent microbial growth in products such as creams, lotions, and shampoos.
- Stabilizer : Research indicates that it can enhance the stability of formulations while providing antimicrobial protection.
- Skin Health : Studies suggest potential benefits regarding skin barrier function and protection against oxidative stress.
Research Tool in Biological Studies
This compound's interactions with biological systems have made it a subject of interest in scientific research. Its compatibility with other ingredients in cosmetic formulations has been studied to understand how it can improve product efficacy. Interaction studies have revealed that it may enhance skin cell protection and promote overall skin health.
Case Study: Antimicrobial Efficacy
A study published on the antimicrobial properties of various hydroxybenzoates highlighted the effectiveness of this compound against common pathogens found in cosmetic formulations. The results indicated that formulations containing this compound exhibited significantly lower microbial counts compared to those without it, underscoring its role as an effective preservative.
Case Study: Skin Interaction Studies
Another research project focused on the interaction of this compound with skin cells demonstrated its potential benefits in enhancing skin barrier function. The study found that this compound could reduce oxidative stress markers in skin cells exposed to harmful environmental factors, suggesting its protective role.
Mechanism of Action
The antimicrobial activity of isopentyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound penetrates the cell membrane and interferes with the function of enzymes and proteins essential for cell survival. This leads to the inhibition of cell growth and ultimately cell death. The exact molecular targets include membrane-bound enzymes and transport proteins, which are crucial for maintaining cell integrity and function.
Comparison with Similar Compounds
Key Observations :
- Functional Group Variations: The dimethylamino group in isoamyl 4-(dimethylamino)benzoate introduces basicity, altering solubility and reactivity compared to non-substituted esters .
Biological Activity
Isopentyl 4-hydroxybenzoate, also known as isoamyl 4-hydroxybenzoate, is an ester derived from 4-hydroxybenzoic acid and isopentanol. This compound is notable for its applications in various fields, including cosmetics, pharmaceuticals, and food preservation due to its antimicrobial properties. This article explores the biological activity of this compound, summarizing key findings from recent research and case studies.
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.26 g/mol
- Boiling Point : 242 °C
- Melting Point : 62 °C
These properties indicate that this compound is a stable compound, suitable for various applications.
Biological Activities
This compound exhibits several biological activities, primarily attributed to its parent compound, 4-hydroxybenzoic acid (4-HBA). The following sections detail these activities:
Antimicrobial Activity
This compound is recognized for its antimicrobial properties , making it effective as a preservative in personal care products and food. Studies have shown that esters of 4-HBA can inhibit the growth of various bacteria and fungi. For instance:
- Study Findings : A study demonstrated that esters of hydroxybenzoic acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, common pathogens in food spoilage and infections .
- Mechanism : The antimicrobial action is thought to be due to the interference with microbial cell membranes, leading to cell lysis.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties , which help in neutralizing free radicals in biological systems:
- Research Evidence : A study highlighted that compounds derived from hydroxybenzoates showed significant radical scavenging activity, suggesting potential protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects :
- Case Study : In a controlled experiment involving animal models, administration of hydroxybenzoate derivatives resulted in reduced inflammation markers, indicating a potential role in managing inflammatory conditions .
Applications in Industry
Given its biological activities, this compound is widely used in:
- Cosmetics : As a preservative to prevent microbial growth.
- Pharmaceuticals : In formulations requiring antimicrobial protection.
- Food Industry : As a food preservative due to its efficacy against spoilage organisms.
Summary of Research Findings
Chemical Reactions Analysis
Reaction Mechanism
-
Activation of the acid : The carboxylic acid group of 4-hydroxybenzoic acid is activated by protonation (acid catalysis) or deprotonation (base catalysis).
-
Nucleophilic attack : The hydroxyl group of isoamyl alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of water : The intermediate loses water to form the ester bond.
Example conditions :
-
Reactant ratio: 1:1 (4-hydroxybenzoic acid:isoamyl alcohol).
-
Catalyst: H₂SO₄ or NaOH.
Hydrolysis
Isopentyl 4-hydroxybenzoate undergoes hydrolysis in biological systems to release 4-hydroxybenzoic acid and isoamyl alcohol.
Reaction Pathway
-
Enzymatic hydrolysis : Lipases or esterases catalyze cleavage of the ester bond in vivo.
-
Acid/base hydrolysis : Non-enzymatic hydrolysis occurs under acidic or basic conditions, yielding the parent acid and alcohol.
Metabolism data :
| Species | Hydrolysis Rate (μmol/min/mg protein) |
|---|---|
| Human liver | 0.15–0.30 |
| Rat liver | 150–200 |
Enzymatic Oxidation
The compound interacts with flavoprotein enzymes like 4-hydroxybenzoate 3-monooxygenase, which catalyzes the incorporation of oxygen into aromatic rings .
Mechanism
-
FAD reduction : NADPH reduces the flavin adenine dinucleotide (FAD) cofactor.
-
Oxygen activation : Reduced FAD reacts with O₂ to form a hydroperoxide intermediate.
-
Aromatic oxygenation : The intermediate oxygenates the aromatic ring of 4-hydroxybenzoate to form 3,4-dihydroxybenzoate .
Key intermediates :
Prenylation Reactions
This compound derivatives undergo prenylation in ubiquinone biosynthesis, forming isoprenoid-aryl conjugates .
Example Reaction
-
Reactants : 4-hydroxybenzoate + solanesyl diphosphate.
-
Product : 2-methyl-6-solanesyl-1,4-benzoquinol.
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects, attributed to its ability to disrupt microbial membranes .
Comparison of Paraben Esters
Q & A
Q. Methodological Consideration :
- Choice of catalyst (acidic vs. enzymatic) depends on desired purity and environmental impact.
- Scale-up requires optimization of solvent systems (e.g., aqueous vs. organic phases) .
How can researchers characterize the purity and structural integrity of this compound?
Q. Basic Research Focus
Q. Advanced Consideration :
- Use LC-MS to detect trace impurities or degradation products.
- Validate reproducibility by comparing results across multiple analytical platforms .
What experimental strategies resolve contradictions in catalytic efficiency data for enzymatic hydroxylation of 4-hydroxybenzoate derivatives?
Advanced Research Focus
Contradictions often arise from:
- Uncoupling of hydroxylation : Some substrates (e.g., 4-aminobenzoate) induce NADH oxidase activity, producing H₂O₂ instead of hydroxylated products. Quantify coupling efficiency via oxygen consumption assays paired with H₂O₂ detection .
- Substrate specificity : Enzymes like 4-hydroxybenzoate 1-hydroxylase exhibit low activity toward analogs with bulky substituents (e.g., 3,5-dichloro-4-hydroxybenzoate). Screen substrates using HPLC-based activity assays to identify optimal candidates .
Q. Methodological Recommendation :
- Report both kcat and Km to contextualize efficiency.
- Include negative controls (e.g., 2-hydroxybenzoate) to validate enzyme specificity .
How can reaction conditions be optimized for high-yield synthesis of this compound?
Q. Advanced Research Focus
- Catalyst Loading : Sulfuric acid (5–10 mol%) maximizes yield in Fischer esterification, but excess acid promotes side reactions (e.g., dehydration).
- Solvent-Free Systems : Reduce purification complexity by using stoichiometric alcohol as both reactant and solvent .
- Temperature Control : Maintain reflux temperatures below 160°C to prevent decomposition of heat-sensitive intermediates.
Q. Data-Driven Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 5–10 mol% | ↑ Yield by 30% |
| Reaction Time | 4–6 hours | Plateau after 6h |
| Purification | Distillation | Purity ≥95% |
| Adapted from Fischer esterification protocols . |
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
Q. Advanced Consideration :
- Monitor air quality for volatile organic compounds (VOCs) using real-time sensors.
- Implement waste segregation protocols for halogenated byproducts .
How should researchers present experimental data for publication in high-impact journals?
Q. Methodological Guidelines
- Data Inclusion : Limit raw data tables to supplementary materials; highlight processed data (e.g., yield, purity) in the main text .
- Reproducibility : Document instrument calibration (e.g., HPLC column specifications) and batch-to-batch variability .
- Ethical Reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
